

Literature review on 2-Chloro-6-methoxyaniline

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

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An In-depth Technical Guide to 2-Chloro-6-methoxyaniline

Disclaimer: The scientific literature on **2-Chloro-6-methoxyaniline** (CAS: 158966-62-2) is limited. This compound is frequently confused with the structurally similar but distinct molecule, 2-Chloro-6-methylaniline (CAS: 87-63-8), which is a well-documented precursor in the synthesis of the oncology drug Dasatinib. This review focuses exclusively on the available data for **2-Chloro-6-methoxyaniline**.

Introduction

2-Chloro-6-methoxyaniline is a substituted aniline compound characterized by a chlorine atom and a methoxy group positioned ortho to the amine group on the benzene ring.^[1] As a halogenated and ether-substituted aromatic amine, it possesses functional groups that make it a potential building block in organic synthesis. However, unlike its methyl analogue, its specific applications in drug development and materials science are not extensively documented in publicly available literature. This guide summarizes the known physicochemical properties of **2-Chloro-6-methoxyaniline**.

Physicochemical Properties

The following table summarizes the key quantitative data and identifiers for **2-Chloro-6-methoxyaniline**. Data is compiled from various chemical databases and suppliers.

Property	Value	Source(s)
IUPAC Name	2-chloro-6-methoxyaniline	[1]
CAS Number	158966-62-2	[2][3]
Molecular Formula	C ₇ H ₈ ClNO	[2][3]
Molecular Weight	157.60 g/mol	[3]
Physical Form	White solid or liquid	[2]
SMILES	<chem>COC1=CC=CC(Cl)=C1N</chem>	[3]
InChIKey	SEZKSJHQUIRBCN-UHFFFAOYSA-N	[1]
Storage Conditions	Keep in dark place, inert atmosphere, room temp.	[3]

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **2-Chloro-6-methoxyaniline** (CAS 158966-62-2) was not identified in the surveyed literature. Chemical suppliers list the compound, indicating that synthetic routes exist, but these are likely proprietary.

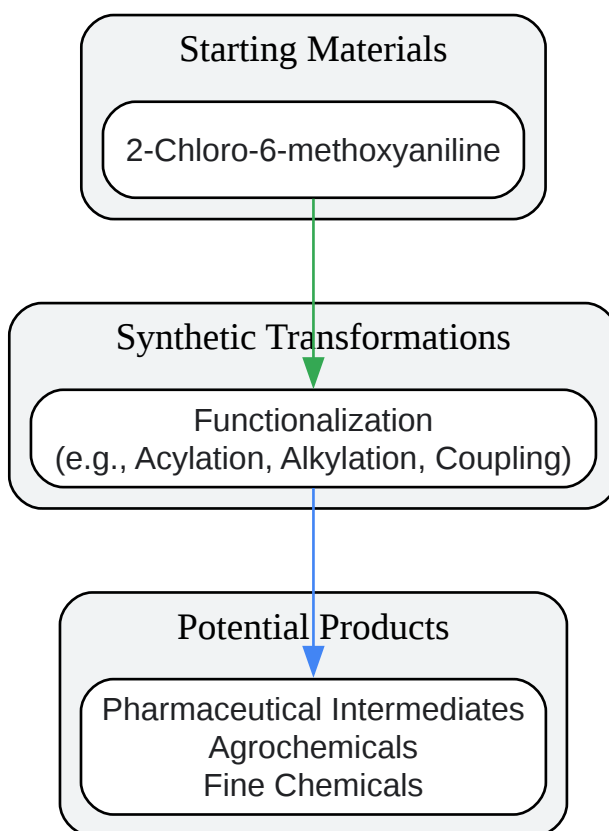
Reactivity and Potential Applications

As a substituted aniline, **2-Chloro-6-methoxyaniline** holds potential as an intermediate in the synthesis of more complex molecules. The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation. The chlorine and methoxy substituents influence the reactivity of the aromatic ring, directing further electrophilic substitutions.

While no specific signaling pathways involving this molecule have been documented, related methoxyaniline structures have been explored as components of kinase inhibitors. For instance, a 2-methoxyaniline moiety was incorporated into analogues designed to inhibit Casein Kinase 2 Alpha (CSNK2A), a target for antiviral therapies.[4] This suggests a potential,

though currently unexplored, role for **2-Chloro-6-methoxyaniline** as a scaffold in medicinal chemistry research.

The general role of such a compound in synthetic chemistry is illustrated below.



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Caption: General synthetic workflow for a chemical intermediate.

Experimental Protocols

No key experiments involving **2-Chloro-6-methoxyaniline** have been cited in the available literature, and therefore, no detailed experimental methodologies can be provided at this time. Researchers interested in this compound would need to develop protocols based on standard organic chemistry principles for aniline derivatives.

Conclusion

2-Chloro-6-methoxyaniline is a chemical compound with defined physical properties but a very limited footprint in published scientific research. Its primary significance lies in its potential as a synthetic intermediate, although specific, high-impact applications are yet to be documented. It is critical for researchers and drug development professionals to distinguish it from its well-known isomer, 2-Chloro-6-methylaniline, to avoid erroneous assumptions about its role in established pharmaceutical synthesis, particularly that of Dasatinib. Future research may uncover unique applications for this molecule in medicinal chemistry or materials science.

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